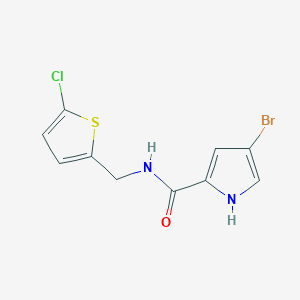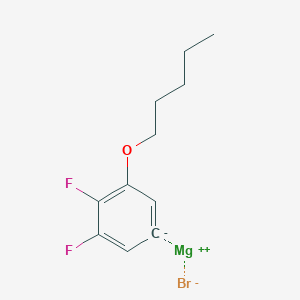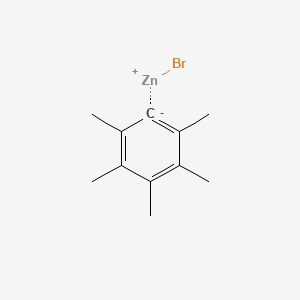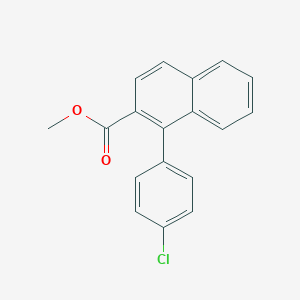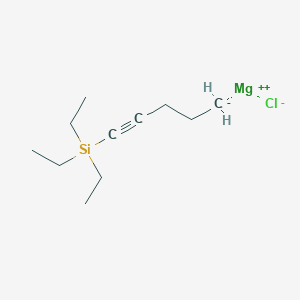
5-(Triethylsilyl)pent-4-ynylmagnesium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Triethylsilyl)pent-4-ynylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond, making it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride typically involves the reaction of 5-(Triethylsilyl)pent-4-ynyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is usually stirred continuously to ensure complete reaction of the starting materials .
化学反应分析
Types of Reactions
5-(Triethylsilyl)pent-4-ynylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It participates in coupling reactions such as Negishi and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a nickel or palladium catalyst to couple the Grignard reagent with an organic halide.
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the Grignard reagent with a terminal alkyne.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Disubstituted Alkynes: Formed from Sonogashira coupling reactions.
科学研究应用
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to form complex organic molecules by creating new carbon-carbon bonds.
Catalysis: It serves as a reagent in catalytic processes to synthesize various organic compounds.
Functionalization of Organic Molecules: It is used to introduce specific functional groups into organic molecules.
作用机制
The mechanism of action of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones.
相似化合物的比较
Similar Compounds
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
5-(Triisopropylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a triisopropylsilyl group instead of a triethylsilyl group.
Uniqueness
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is unique due to its specific reactivity and the stability imparted by the triethylsilyl group. This makes it particularly useful in reactions where steric hindrance and stability are crucial factors.
属性
分子式 |
C11H21ClMgSi |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
magnesium;triethyl(pent-1-ynyl)silane;chloride |
InChI |
InChI=1S/C11H21Si.ClH.Mg/c1-5-9-10-11-12(6-2,7-3)8-4;;/h1,5-9H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NVVFHSDSJLFSRQ-UHFFFAOYSA-M |
规范 SMILES |
CC[Si](CC)(CC)C#CCC[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)

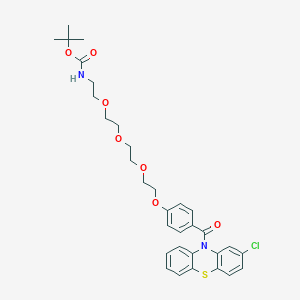
![3-Oxo-3-(4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)propanenitrile](/img/structure/B14901976.png)
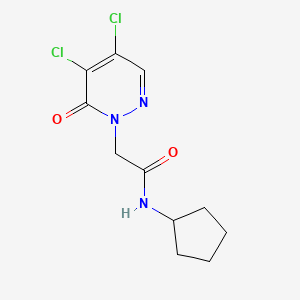

![1-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B14901993.png)
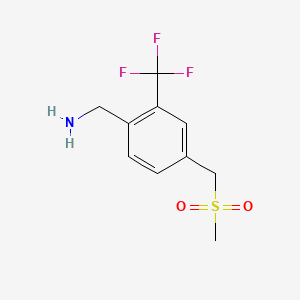
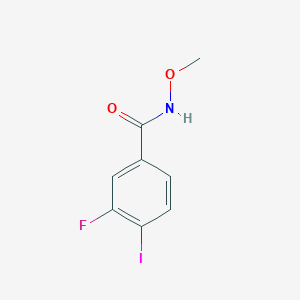
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
